
1-Prop-2-enyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Übersicht
Beschreibung
1-Allyl-4-(1-allyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring
Vorbereitungsmethoden
The synthesis of 1-Prop-2-enyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Allylation: The benzimidazole intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The allylated benzimidazole is then reacted with a suitable amine and a carbonyl compound to form the pyrrolidinone ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Allyl-4-(1-allyl-1H-benzimidazol-2-yl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl groups can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1-Allyl-4-(1-allyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-Prop-2-enyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA, causing structural changes that inhibit replication and transcription. The compound may also interact with enzymes, leading to the inhibition of their activity through competitive or non-competitive binding.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-4-(1-allyl-1H-benzimidazol-2-yl)-2-pyrrolidinone can be compared with similar compounds such as:
1-Allyl-2-benzimidazole: This compound lacks the pyrrolidinone ring, making it less versatile in terms of chemical reactivity and applications.
4-(1-Allyl-1H-benzimidazol-2-yl)-2-pyrrolidinone: This compound lacks the second allyl group, which may affect its electronic properties and reactivity.
The uniqueness of 1-Prop-2-enyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one lies in its dual allyl groups and the combination of benzimidazole and pyrrolidinone moieties, which confer distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-9-19-12-13(11-16(19)21)17-18-14-7-5-6-8-15(14)20(17)10-4-2/h3-8,13H,1-2,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWMVPISPDRUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


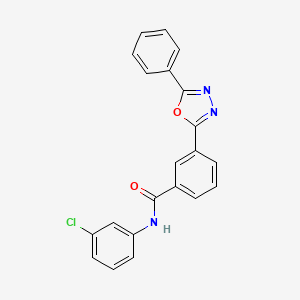
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4245266.png)
![8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B4245273.png)
)amine](/img/structure/B4245292.png)
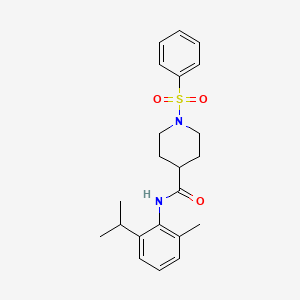
![N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE](/img/structure/B4245299.png)
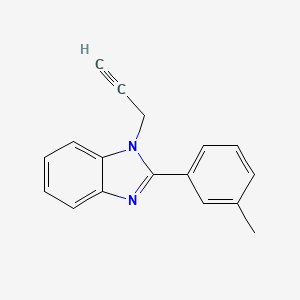
![N-[4-(allyloxy)benzyl]-3-nitroaniline](/img/structure/B4245301.png)
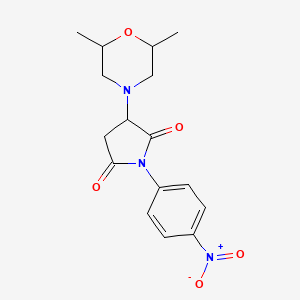
![2-[4-(azepane-1-sulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B4245313.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4245318.png)
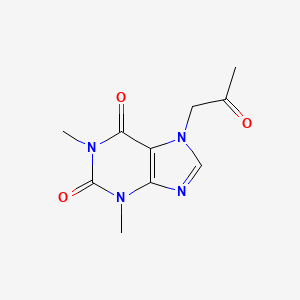
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide](/img/structure/B4245343.png)
![5-[(ethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4245353.png)
